Isotridecane, 1,1'-[(methylheptylidene)bis(oxy)]bis-
Description
Properties
CAS No. |
67923-79-9 |
|---|---|
Molecular Formula |
C34H70O2 |
Molecular Weight |
510.9 g/mol |
IUPAC Name |
11-methyl-1-[2-(11-methyldodecoxy)octan-2-yloxy]dodecane |
InChI |
InChI=1S/C34H70O2/c1-7-8-9-24-29-34(6,35-30-25-20-16-12-10-14-18-22-27-32(2)3)36-31-26-21-17-13-11-15-19-23-28-33(4)5/h32-33H,7-31H2,1-6H3 |
InChI Key |
VZIHSPBCPJODIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)(OCCCCCCCCCCC(C)C)OCCCCCCCCCCC(C)C |
Origin of Product |
United States |
Preparation Methods
Metal-Catalyzed Hydrosilylation and Etherification
Catalysts: Platinum-based catalysts supported on molecular sieves have demonstrated high efficiency in catalyzing hydrosilylation reactions that can be adapted to ether bond formation.
Procedure: Under inert atmosphere, an organic solvent (e.g., dry cyclohexane) is combined with absolute ethanol and a Pt-loaded Y molecular sieve catalyst. The isotridecane derivative and methylheptylidene precursor are added dropwise. The reaction is maintained at moderate temperatures (around 80 °C) for several hours (typically 5 h). Post-reaction, the solvent and volatiles are removed under reduced pressure, and the catalyst is separated by centrifugation.
Outcomes: This method yields high conversion rates (~95%) and product yields (~96%) with stable catalyst recyclability over multiple uses.
Friedel–Crafts Alkylation and Acylation
Catalysts: Aluminum-based Lewis acids such as triethylaluminum dichloride (Et3Al2Cl3) or ethylaluminum dichloride (EtAlCl2) facilitate electrophilic substitution reactions that can form ether linkages indirectly via alkylation of aromatic or aliphatic hydroxyl groups.
Conditions: Reactions are typically conducted under anhydrous conditions at controlled temperatures to avoid side reactions. The presence of a quaternary carbon center in the polyol moiety (such as methylheptylidene) enhances selectivity.
Applications: While more common in aromatic systems, modified Friedel–Crafts conditions can be adapted for aliphatic ether synthesis.
Experimental Data and Reaction Conditions
Catalyst Preparation Protocol (Pt/Y Molecular Sieve)
Roasting: The Y molecular sieve is roasted at 500 °C for 6 hours to activate the surface.
pH Adjustment: The roasted sieve is suspended in water, with pH adjusted to ~5.5, stirred for 2 days, filtered, dried, and ground.
Impregnation: Chloroplatinic acid solution diluted in ethanol is mixed with the sieve powder under reflux, with pH adjusted to ~6.5.
Deposition: The mixture is refluxed for 16 hours, filtered, washed to remove chloride ions, dried under vacuum at 70 °C, and roasted at 400 °C for 4 hours to yield the catalyst.
Analytical Characterization
Nuclear Magnetic Resonance (NMR): Hydrogen NMR confirms the formation of ether linkages and the integrity of the methylheptylidene moiety.
Infrared Spectroscopy (IR): Characteristic ether C–O–C stretching vibrations are observed, confirming the bis-ether structure.
Catalyst Stability: Repeated catalytic cycles show minimal loss of activity after five uses, indicating robust catalyst performance.
Summary and Recommendations
The preparation of isotridecane, 1,1'-[(methylheptylidene)bis(oxy)]bis- is best achieved via catalytic etherification under inert atmosphere using Pt-loaded Y molecular sieve catalysts. This method offers high yields, reproducibility, and catalyst recyclability. Alternative synthetic routes involving Friedel–Crafts alkylation or Schiff base intermediates may be adapted depending on precursor availability and desired purity.
Chemical Reactions Analysis
Types of Reactions: Isotridecane, 1,1’-[(methylheptylidene)bis(oxy)]bis- can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the oxy groups can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), in anhydrous solvents.
Substitution: Halides, amines, in the presence of suitable catalysts or under reflux conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Chemistry: Isotridecane, 1,1’-[(methylheptylidene)bis(oxy)]bis- is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates .
Medicine: The compound is investigated for its potential use in pharmaceuticals, particularly in the development of prodrugs and drug delivery systems .
Industry: In the industrial sector, Isotridecane, 1,1’-[(methylheptylidene)bis(oxy)]bis- is used as a plasticizer and a stabilizer in the production of polymers and resins .
Mechanism of Action
The mechanism of action of Isotridecane, 1,1’-[(methylheptylidene)bis(oxy)]bis- involves its interaction with molecular targets through its acetal linkages . These linkages can undergo hydrolysis under acidic or basic conditions, releasing the parent alcohols and aldehydes . The compound can also interact with enzymes and proteins, affecting their structure and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Aliphatic Acetal Class
Butane, 1,1'-[Methylenebis(oxy)]bis- (CAS 2568-90-3)
- Molecular Formula : C₅H₁₀O₂
- Structure : Two butane chains connected by a methylene bis(oxy) group.
- Key Differences : Shorter carbon chains (C₄ vs. C₁₃) and absence of branching/unsaturation in the central bridge.
- Toxicity: Used as a read-across analog for genotoxicity assessments of acetals due to shared functional groups .
Hexane, 1,1'-[Methylenebis(oxy)]bis- (CAS 505-65-7)
- Molecular Formula : C₈H₁₆O₂
- Structure : Hexane chains linked by a methylene bis(oxy) group.
- Key Differences : Longer than butane analog but shorter than isotridecane derivative. Lacks the dimethyl-octenylidene moiety, impacting steric hindrance and solubility .
Propane, 1,1'-[Ethylidenebis(oxy)]bis- (CAS 105-82-8)
- Molecular Formula : C₈H₁₈O₂
- Structure : Propane chains connected by an ethylidene bis(oxy) group.
- Physical Properties : Boiling point = 147°C; Density = 0.841 g/cm³ .
- Key Differences : Shorter chains (C₃) and saturated central bridge, leading to lower molecular weight and higher volatility compared to the isotridecane compound .
Functional Group Variations
Octadecane, 1,1'-[(1-Methyl-1,2-ethanediyl)bis(oxy)]bis- (CAS 35545-51-8)
- Molecular Formula : C₃₉H₈₀O₂
- Structure : Octadecane chains with a methyl-ethanediyl bis(oxy) bridge.
- Key Differences : Longer alkyl chains (C₁₈ vs. C₁₃) and a saturated, branched bridge. Likely higher viscosity and melting point due to increased chain length .
Bis-(2,2-Dinitropropyl)formal (CAS 5917-61-3)
- Molecular Formula : C₇H₁₂N₄O₁₀
- Structure : Nitro-functionalized propane chains linked by a methylene bis(oxy) group.
- Key Differences: Introduction of nitro groups drastically alters reactivity and density (1.66 g/cm³ vs. ~0.84–0.90 g/cm³ for non-nitro acetals). Used as an explosive, unlike the non-energetic isotridecane compound .
Physicochemical Properties Comparison
Toxicity and Regulatory Considerations
- Isotridecane Derivative: No direct toxicity data available.
- Butane/Hexane Analogs: Classified as low-toxicity acetals; however, hydrolysis products (e.g., formaldehyde) may pose genotoxic risks .
- Nitro-Functionalized Acetals : High toxicity due to nitro groups; regulated under explosive and environmental safety guidelines .
Q & A
Basic: What experimental parameters are critical for optimizing the synthesis of Isotridecane, 1,1'-[(methylheptylidene)bis(oxy)]bis-?
Methodological Answer:
Synthesis optimization requires careful control of:
- Catalysts : Acidic/basic catalysts (e.g., piperidine) influence reaction rates and regioselectivity. For example, piperidine was used in bis-pyridine derivative synthesis under reflux conditions .
- Solvent Choice : Polar protic solvents (e.g., ethanol, methanol) stabilize intermediates, while nonpolar solvents may favor different reaction pathways .
- Temperature : Reflux conditions (e.g., 2–3 hours at 80–100°C) are common for achieving high yields in bis-etherification reactions .
- Stoichiometry : Molar ratios of reactants (e.g., 1:2 for ketone to diol) must be optimized to minimize side products .
Basic: How can researchers characterize the structural integrity of this compound post-synthesis?
Methodological Answer:
Key techniques include:
- Spectroscopy :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns .
- X-ray Crystallography : Resolves bond angles and spatial arrangement, though crystallization may require slow evaporation in dichloromethane/hexane .
Advanced: How do reaction kinetics and mechanistic pathways vary under different catalytic conditions?
Methodological Answer:
- Acidic Catalysts : Protonate carbonyl groups, accelerating nucleophilic attack by alcohols (SN2 mechanism). Kinetic studies in ethanol show pseudo-first-order dependence on ketone concentration .
- Basic Catalysts (e.g., piperidine): Deprotonate alcohols, favoring alkoxide formation and SN1-like mechanisms. Side reactions (e.g., elimination) may occur at higher temperatures .
- Contradictions : reports faster kinetics with acidic catalysts, while emphasizes piperidine’s efficiency. Resolution requires controlled studies comparing activation energies under both conditions.
Advanced: What computational approaches are suitable for modeling this compound’s electronic properties?
Methodological Answer:
- Density Functional Theory (DFT) : Predicts optimized geometry, HOMO-LUMO gaps, and electrostatic potential surfaces. Basis sets (e.g., B3LYP/6-31G*) model ether linkages and steric effects from methylheptylidene groups .
- Molecular Dynamics (MD) : Simulates solvent interactions (e.g., ethanol vs. methanol) to assess solubility and aggregation behavior .
- Docking Studies : If applicable, model ligand-receptor interactions (e.g., with cyclam analogs in ) for pharmaceutical or coordination chemistry applications .
Advanced: How can researchers resolve discrepancies in reported spectral data for this compound?
Methodological Answer:
- Comparative Analysis : Cross-reference IR/NMR data with structurally similar compounds (e.g., bis-cyclam derivatives in ) to identify shifts caused by substituents .
- Isotopic Labeling : Use deuterated solvents (e.g., CDCl₃) to eliminate solvent peaks in NMR and confirm assignments .
- Reproducibility Studies : Replicate synthesis under standardized conditions (e.g., 80°C, piperidine catalyst) to isolate batch-specific impurities .
Basic: What safety protocols are essential for handling this compound in the lab?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., methanol) .
- PPE : Nitrile gloves and goggles prevent dermal/ocular exposure, as recommended for bis-isocyanate analogs in .
- Storage : Keep in airtight containers under nitrogen to prevent oxidation, similar to bis-ether compounds in .
Advanced: What strategies mitigate side reactions during large-scale synthesis?
Methodological Answer:
- In Situ Monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted diols or ketones .
- Scalability : Pilot studies in continuous flow reactors improve heat/mass transfer, reducing decomposition risks seen in batch processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
